(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester
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Overview
Description
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester is a complex organic compound with a unique structure. It belongs to the class of bile acids and derivatives, which are crucial for various biological processes. This compound is characterized by its specific stereochemistry and functional groups, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester typically involves multiple steps, starting from readily available precursors. One common method involves the oxidation of chenodeoxycholic acid to introduce the 7-oxo group, followed by esterification to form the ethyl ester derivative . The reaction conditions often include the use of oxidizing agents such as sodium bromate and sulfuric acid, and the esterification is typically carried out using ethanol in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and purity. The process involves controlled oxidation and esterification steps, with careful monitoring of reaction conditions to minimize impurities and by-products. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 7-oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated bile acid esters. These derivatives often exhibit different biological activities and properties, making them valuable for further research and applications .
Scientific Research Applications
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in bile acid metabolism, influencing the synthesis and breakdown of cholesterol and other lipids . The compound’s effects are mediated through binding to nuclear receptors and other proteins, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
5,6alpha-epoxy-5alpha-cholestan-3beta-ol: This compound shares a similar steroidal structure but differs in its functional groups and stereochemistry.
Cholesterol: A well-known bile acid derivative with a different set of biological functions and properties.
Oxirane derivatives: These compounds have similar structural features but exhibit different reactivity and applications.
Uniqueness
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to modulate bile acid metabolism and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C28H46O4 |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
ethyl 4-[(10S,13R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H46O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25,29H,6-16H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,25?,27-,28-/m1/s1 |
InChI Key |
PRZCLWHVOYRZJL-APDYVAITSA-N |
Isomeric SMILES |
CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O |
Origin of Product |
United States |
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